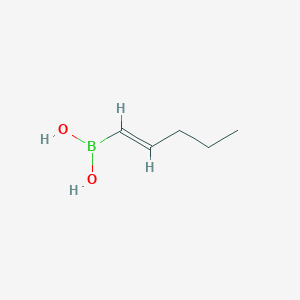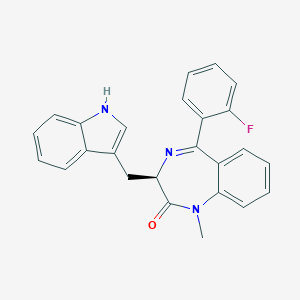
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene, also known as BMDT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfur-containing organic compound that is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is not fully understood, but it is believed to act as an electron-acceptor in various applications. In organic solar cells, 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is used as a component of the active layer, where it accepts electrons from the donor material. In organic field-effect transistors, 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is used as the semiconducting material, where it facilitates the movement of charge carriers. In organic light-emitting diodes, 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is used as the emitting material, where it emits light when an electric current is applied.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene. However, it has been found to be non-toxic and non-carcinogenic in animal studies. 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene has also been found to have low solubility in water, which may limit its potential use in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is its excellent electron-accepting properties, which make it a promising material for use in various applications. Additionally, 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is relatively easy to synthesize and has a high yield. However, one of the limitations of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is its low solubility in water, which may limit its potential use in certain applications.
Zukünftige Richtungen
There are several future directions for 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene research. One potential area of research is the development of new synthesis methods that can improve the yield and purity of the final product. Another potential area of research is the investigation of the biochemical and physiological effects of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene, particularly in relation to its potential use in biomedical applications. Additionally, further research is needed to explore the potential use of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene in other applications, such as organic photovoltaics and organic light-emitting diodes.
Synthesemethoden
The synthesis of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene involves a multi-step process that includes the reaction of 4-methylacetophenone with thionyl chloride, followed by the reaction of the resulting product with sodium hydride and 2,5-dimethylthiophene. The final product is obtained through the reaction of the intermediate product with 4-methylphenylboronic acid in the presence of palladium catalysts.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene has been found to have a wide range of scientific research applications. It has been studied for its potential use in organic solar cells, as it has been shown to have excellent electron-accepting properties. 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene has also been studied for its potential use in organic field-effect transistors, due to its high charge-carrier mobility. Additionally, 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene has been studied for its potential use in organic light-emitting diodes, due to its high photoluminescence efficiency.
Eigenschaften
CAS-Nummer |
100989-99-9 |
|---|---|
Produktname |
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene |
Molekularformel |
C18H18S |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
3,4-bis(4-methylphenyl)-2,5-dihydrothiophene |
InChI |
InChI=1S/C18H18S/c1-13-3-7-15(8-4-13)17-11-19-12-18(17)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
AFDDJFBMIQIELG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(CSC2)C3=CC=C(C=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(CSC2)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



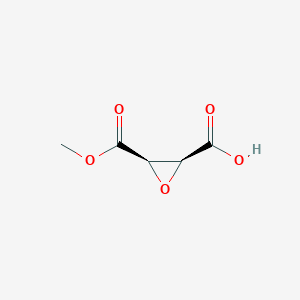
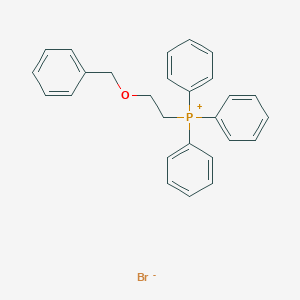
![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
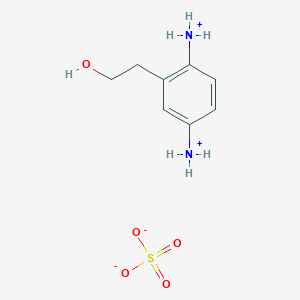
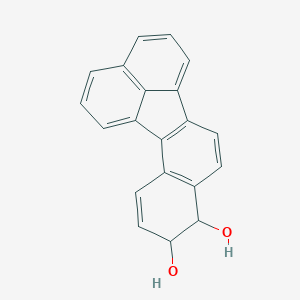
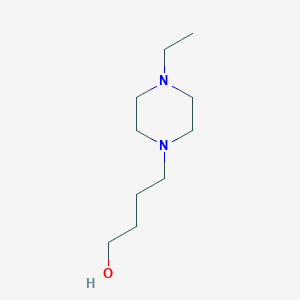
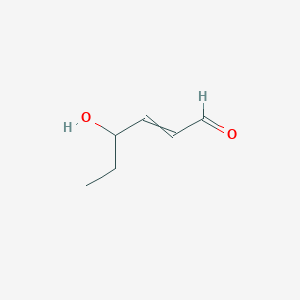
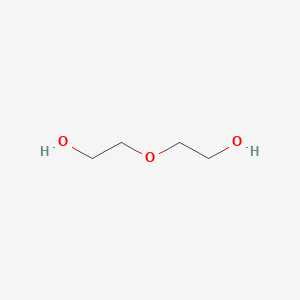
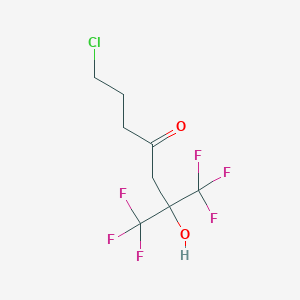
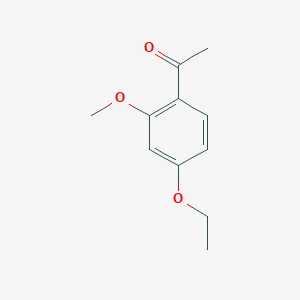
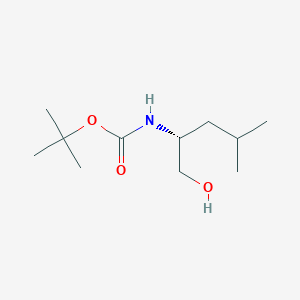
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
